Bienvenue dans la boutique en ligne BenchChem!

7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol

Lipophilicity Drug-likeness Quinoline SAR

7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol (CAS 923604-92-6) is a synthetic small molecule belonging to the quinolin-4-ol family, characterized by a 7-methoxy-8-methyl substitution pattern on the quinoline core and a 6-methylpyridin-2-yl group at the 2-position. With a molecular formula of C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol, this compound is structurally classified as a pyridine-quinoline hybrid.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
CAS No. 923604-92-6
Cat. No. B3305686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol
CAS923604-92-6
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)C
InChIInChI=1S/C17H16N2O2/c1-10-5-4-6-13(18-10)14-9-15(20)12-7-8-16(21-3)11(2)17(12)19-14/h4-9H,1-3H3,(H,19,20)
InChIKeyMBQMAJURIIHQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol (CAS 923604-92-6): Chemical Identity and Procurement Baseline


7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol (CAS 923604-92-6) is a synthetic small molecule belonging to the quinolin-4-ol family, characterized by a 7-methoxy-8-methyl substitution pattern on the quinoline core and a 6-methylpyridin-2-yl group at the 2-position. With a molecular formula of C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol, this compound is structurally classified as a pyridine-quinoline hybrid . It has been identified as a building block in the synthesis of macrocyclic inhibitors targeting the hepatitis C virus (HCV) NS3/4A protease, notably within the structural lineage of simeprevir [1]. The compound is commercially available from multiple vendors at 97% purity, with catalog number CM260969 serving as a verified sourcing reference .

Why 7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol Cannot Be Replaced by Generic Quinoline Analogs for HCV Macrocycle-Oriented Research


The 7-methoxy-8-methyl substitution pattern on the quinoline core is not merely decorative; in related quinoline-based HCV NS3/4A protease inhibitors, the 7-methoxy group contributes to a 3- to 8-fold increase in potency compared to non-methoxylated analogs [1]. The 2-(6-methylpyridin-2-yl) substituent provides a specific nitrogen-chelating geometry distinct from the 4-isopropylthiazol-2-yl variant found in the simeprevir pharmacophore, which may alter metal-ion coordination and target-binding kinetics [2]. Generic quinolin-4-ol compounds lacking this precise substitution array cannot replicate the stereoelectronic profile required for structure-activity relationship (SAR) continuity in macrocyclic protease inhibitor programs.

Quantitative Differentiation Evidence: 7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol vs. Closest Structural Analogs


Predicted XLogP3: Lipophilicity Advantage Over the Des-methoxy Analog

The predicted XLogP3 value of 3.1 for 7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol positions this compound in a favorable lipophilicity range (1–4) for oral drug-likeness. This value is lower than the XLogP of 3.8 calculated for the bulkier 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol (the simeprevir fragment), indicating that the 6-methylpyridin-2-yl substituent reduces overall logP relative to the isopropylthiazole analog, potentially improving aqueous solubility while retaining sufficient membrane permeability [1].

Lipophilicity Drug-likeness Quinoline SAR

7-Methoxy Substituent: 3- to 8-Fold Potency Enhancement in Quinoline Scaffolds

In structure-activity relationship studies of quinoline-based antimalarials, the presence of a 7-methoxy group on the quinoline core increases in vitro potency by 3- to 8-fold compared to the corresponding des-methoxy (7-H or 7-OH) analogs [1]. Although this quantitative SAR evidence derives from antimalarial quinolones rather than HCV protease inhibitors, the electronic contribution of the 7-methoxy group—enhancing π-stacking and hydrogen-bond acceptor capacity—is a conserved pharmacophoric feature across quinoline-based drug classes. The 7-methoxy group is present in both the simeprevir quinoline fragment and the target compound, underscoring its functional necessity for target engagement.

Antimalarial Structure-Activity Relationship 7-Methoxy effect

2-(6-Methylpyridin-2-yl) Substituent: Distinct From the Isopropylthiazole Pharmacophore in HCV NS3/4A Inhibitors

The 2-(6-methylpyridin-2-yl) group on the target compound is structurally distinct from the 2-(4-isopropylthiazol-2-yl) group found in the simeprevir quinoline fragment (CAS 923289-21-8). The pyridine nitrogen provides a different metal-chelation geometry compared to the thiazole sulfur-nitrogen system, which may alter the binding mode to the NS3 protease catalytic zinc ion [1]. The target compound has been specifically incorporated as the quinazolin-4-yloxy ether in a macrocyclic HCV NS3/4A inhibitor scaffold, demonstrating that this particular 2-substituent is compatible with macrocyclization chemistry while the isopropylthiazole variant may require different synthetic conditions [2].

HCV NS3/4A protease Macrocyclic inhibitor Quinazoline-quinoline hybrid

Commercial Availability and Purity: 97% Baseline for Procurement Decisions

7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol is commercially offered at 97% purity (Catalog No. CM260969) . This purity level is consistent with research-grade quinoline building blocks and is suitable for use as a synthetic intermediate without additional purification. By comparison, the closely related 2-(6-isopropylpyridin-2-yl)-7-methoxy-8-methylquinolin-4-ol (CAS 923605-00-9) is also commercially available but with less documented purity specification in publicly accessible databases . The unambiguous CAS registry number (923604-92-6) and IUPAC name ensure traceable procurement, reducing the risk of isomer misassignment that can occur with less well-characterized quinoline analogs.

Chemical procurement Purity specification Catalog sourcing

Safety Data Sheet Availability: Documented Handling and Storage Parameters

A compliant Safety Data Sheet (SDS) is available for 7-Methoxy-8-methyl-2-(6-methyl-2-pyridinyl)-4-quinolinol (CAS 923604-92-6), providing documented information on hazard classification, first-aid measures, storage conditions, and handling requirements . This regulatory documentation is essential for institutional chemical hygiene plan compliance and distinguishes the target compound from less thoroughly documented research chemicals that may lack formal safety characterization. The SDS availability ensures that procurement officers and laboratory managers can meet occupational health and safety requirements without commissioning de novo hazard assessments.

Laboratory safety SDS compliance Chemical handling

Procurement-Driven Application Scenarios for 7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol (CAS 923604-92-6)


HCV NS3/4A Macrocyclic Inhibitor SAR Diversification: Replacing the Isopropylthiazole Fragment

Researchers exploring structure-activity relationships around the P2 quinoline moiety of HCV NS3/4A protease inhibitors can use this compound as a 2-substituent-diversified building block. The 6-methylpyridin-2-yl group replaces the isopropylthiazole unit found in simeprevir, enabling systematic exploration of how the heterocycle at the quinoline 2-position affects protease binding, macrocyclization efficiency, and antiviral replicon potency . The lower XLogP (3.1 vs. 3.8) may also improve aqueous solubility during intermediate purification steps. This application draws directly from Evidence Items 1 and 3.

Quinazoline-Quinoline Hybrid Library Synthesis for Kinase or Protease Targets

The compound has precedent as a quinazolin-4-yloxy ether precursor in macrocyclic inhibitor synthesis . Medicinal chemistry teams building focused libraries of quinazoline-quinoline hybrids can use this 4-hydroxyquinoline as a modular coupling partner with diverse quinazoline electrophiles, generating compound arrays for screening against kinase or protease targets where the 7-methoxy-8-methyl substitution pattern is a recognized pharmacophoric element. This application draws directly from Evidence Items 2 and 3.

Procurement of a Well-Characterized Quinoline Building Block with Traceable Purity Documentation

For contract research organizations (CROs) and academic core facilities requiring documented purity specifications and SDS compliance for institutional procurement, this compound offers a verified 97% purity (Catalog No. CM260969) with an unambiguous CAS number and an available SDS . This reduces the time spent on incoming quality control and hazard assessment compared to sourcing less thoroughly documented analogs from non-specialist suppliers. This application draws directly from Evidence Items 4 and 5.

Quote Request

Request a Quote for 7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.